molecular formula C15H20N2O B11865222 1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone

1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone

Cat. No.: B11865222
M. Wt: 244.33 g/mol
InChI Key: GTNLOWPGCKMFSM-UHFFFAOYSA-N
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Description

1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone is a spirocyclic compound characterized by a unique structure where a piperidine ring is fused with a quinoline ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone typically involves multi-step reactions. One common method includes the condensation of piperidine derivatives with quinoline precursors under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles are employed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated spirocyclic compounds .

Scientific Research Applications

1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and application .

Comparison with Similar Compounds

  • Spiro-azetidin-2-one derivatives
  • Spiro-pyrrolidine derivatives
  • Spiro-indoline derivatives
  • Spiro-pyran derivatives

Comparison: Compared to these similar compounds, 1-(2’,3’-Dihydro-1’H-spiro[piperidine-4,4’-quinolin]-1’-yl)ethanone is unique due to its specific spirocyclic structure and the presence of both piperidine and quinoline rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research fields .

Properties

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

1-spiro[2,3-dihydroquinoline-4,4'-piperidine]-1-ylethanone

InChI

InChI=1S/C15H20N2O/c1-12(18)17-11-8-15(6-9-16-10-7-15)13-4-2-3-5-14(13)17/h2-5,16H,6-11H2,1H3

InChI Key

GTNLOWPGCKMFSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2(CCNCC2)C3=CC=CC=C31

Origin of Product

United States

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